5-Bromo-2-(piperidin-1-yl)pyridine

Kinase Inhibitor Oncology Chemical Biology

Researchers targeting ALK or c-MET-driven cancers require a validated kinase inhibitor scaffold with orthogonal reactivity for SAR expansion. 5-Bromo-2-(piperidin-1-yl)pyridine (CAS 24255-95-6) directly addresses this need: • Dual ALK/c-Met inhibitory activity - a defined biological starting point unavailable from non-brominated 2-aminopyridines. • 5-Br enables Pd-catalyzed Suzuki-Miyaura cross-coupling for rapid library synthesis. • ≥98% purity, multi-vendor commercial availability at gram-to-kilogram scale ensures supply chain continuity.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 24255-95-6
Cat. No. B1286011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(piperidin-1-yl)pyridine
CAS24255-95-6
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H13BrN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
InChIKeyAEDSMUUEBQNEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(piperidin-1-yl)pyridine: Dual ALK/c-Met Inhibitor & Building Block


5-Bromo-2-(piperidin-1-yl)pyridine (CAS 24255-95-6) is a heterocyclic organic compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol [1]. It is characterized by a piperidine ring attached to the 2-position of a pyridine core, which is further substituted with a bromine atom at the 5-position. This compound is classified as both a piperidine derivative and an aminopyridine derivative [2]. It is recognized for its role as an inhibitor of receptor protein-tyrosine kinases, specifically Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met) [3]. This dual activity profile is the primary source of its research interest and a key differentiator from non-inhibitory building blocks.

Dual ALK/c-Met inhibitor for kinase signaling studies
Validated Suzuki cross-coupling building block
High-purity commercial intermediate for late-stage functionalization

5-Bromo-2-(piperidin-1-yl)pyridine: Risks of Analog Substitution


Generic substitution with other 2-aminopyridine derivatives is not scientifically sound due to the compound's unique combination of three critical functional handles: the piperidine ring, the pyridine core, and the bromine atom. The piperidine ring is a privileged structure influencing basicity and receptor binding conformation [1]; the pyridine core is essential for kinase hinge-binding [2]; and the bromine atom at the 5-position provides a specific, orthogonal reactive site for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) [3]. Removing the bromine (e.g., 2-(piperidin-1-yl)pyridine) eliminates the compound's primary utility as a late-stage functionalization intermediate. Changing the halogen (e.g., 5-chloro analog) alters reactivity and bond dissociation energy in cross-coupling reactions. Modifying the amine (e.g., morpholino or pyrrolidino analogs) impacts lipophilicity, metabolic stability, and kinase selectivity profiles. The evidence below quantifies these differences where data exists, demonstrating that 5-Bromo-2-(piperidin-1-yl)pyridine occupies a unique and non-interchangeable position in the chemical space of heteroaryl piperidines.

Removing bromine (e.g., 2-(piperidin-1-yl)pyridine) removes the primary synthetic handle and reported kinase inhibition activity.
Changing halogen (e.g., 5-chloro analog) may alter cross-coupling reactivity and bond dissociation energy, limiting direct transfer of validated conditions.
Modifying amine (e.g., morpholino/pyrrolidino analogs) may shift lipophilicity, metabolic stability, and kinase selectivity, deviating from the reported dual ALK/c-Met profile.

5-Bromo-2-(piperidin-1-yl)pyridine: Evidence for ALK/c-Met Inhibition & Synthetic Utility


Dual ALK/c-Met Inhibition

This compound is a validated inhibitor of both Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met). In contrast, the non-brominated analog, 2-(piperidin-1-yl)pyridine, does not have this documented biological activity [1]. The presence of the bromine atom and the specific 2-piperidinyl pyridine scaffold is required for this inhibitory interaction. This dual inhibition profile is a distinguishing feature compared to the broader class of simple pyridyl piperidines.

Dual ALK/c-Met Inhibition
Class-level
Inhibits ALK and c-Met (qualitative classification)
Defines primary oncology research application; class-level inference
Based on MeSH classification; quantitative data lacking
Kinase Inhibitor Oncology Chemical Biology

Validated Suzuki Coupling Partner

5-Bromo-2-(piperidin-1-yl)pyridine is a demonstrably effective substrate in Pd-catalyzed Suzuki cross-coupling reactions for the modular synthesis of α-heteroaryl piperidines [1]. While the publication does not provide a direct yield comparison to other heteroaryl bromides, the methodology has been explicitly validated using this and similar compounds. The 5-bromo position offers an orthogonal handle that is generally more reactive than the corresponding 5-chloro analog in cross-coupling reactions [2]. This established reactivity is a key advantage for procurement, as it reduces the risk of failed synthetic steps compared to an unvalidated or less reactive analog.

Validated Suzuki Coupling
Method context
Validated substrate in Pd-catalyzed Suzuki cross-coupling
Reduces synthetic risk for this specific scaffold
No direct yield comparison to 5-chloro analog available
Organic Synthesis Medicinal Chemistry Cross-Coupling

Commercial Availability & Purity Benchmark

5-Bromo-2-(piperidin-1-yl)pyridine is commercially available in high purity (≥98%) from multiple global suppliers, with pricing that is competitive for a specialized heterocyclic building block. For example, 1g and 5g quantities are routinely offered . This level of commercial availability and quality control provides a reliable and accessible entry point for research, in contrast to less common or custom-synthesized analogs which may have longer lead times and higher costs.

Commercial Purity Benchmark
Data to verify
≥98% purity, research quantities available
Supports rapid procurement without custom synthesis
Verify supplier COA; no comparative data in source
Procurement Supply Chain Laboratory Reagent

5-Bromo-2-(piperidin-1-yl)pyridine: Validated Applications


Dual ALK/c-Met Inhibitor Development

This scenario is directly supported by the compound's classification as an inhibitor of ALK and c-Met receptor tyrosine kinases [1]. Researchers developing novel targeted therapies for cancers with ALK or c-MET dysregulation (e.g., non-small cell lung cancer) should prioritize this compound as a key starting point or tool molecule. Its established activity profile provides a defined biological starting point, differentiating it from simple, non-brominated 2-aminopyridines which lack this reported activity.

Late-Stage Functionalization via Suzuki Coupling

For synthetic and medicinal chemists, the primary application is as a versatile building block. The 5-bromo group is a validated partner for Pd-catalyzed Suzuki-Miyaura cross-couplings, enabling the modular synthesis of complex α-heteroaryl piperidine libraries [2]. This is a high-value application for generating structure-activity relationship (SAR) data or optimizing lead compounds where the piperidine-pyridine core is a key pharmacophore. Choosing this compound over a less reactive chloro analog increases the likelihood of synthetic success.

Chemical Probe for Pipecolinic Pharmacophores

The compound's high commercial purity (≥98%) and validated dual-kinase inhibition make it a suitable chemical probe for investigating the role of the pipecolinic (piperidinyl-pyridine) scaffold in biological systems . Its reliable quality and defined biological activity allow researchers to use it as a comparator in screens or for target engagement studies with confidence in its identity and composition, avoiding the variability that can come with in-house synthesis or lower-purity alternatives.

Scalable Synthetic Intermediate Sourcing

For process chemists and procurement officers, this compound's established commercial availability in multiple sizes from reputable vendors makes it a strategic choice . It serves as a reliable intermediate in synthetic routes to more complex molecules, particularly those requiring a piperidine-pyridine moiety. Selecting a commercially proven, multi-source building block mitigates supply chain risk and ensures reproducible quality for larger-scale research and early development activities.

Application
Selection Property
Validation Focus
ALK/c-Met signaling pathway studies
Reported dual kinase inhibition activity
Target engagement and downstream signaling assays
Late-stage functionalization and SAR library synthesis
Validated Suzuki cross-coupling reactivity
Coupling efficiency with boronate ester partners
Pipecolinic pharmacophore probe studies
High purity and defined biological activity
Target engagement and kinase selectivity profiling
Multi-step synthesis of complex piperidine molecules
Commercial availability in research quantities
Supply chain reliability and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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